ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core linked to a 4-oxoquinazolinone moiety via a propanamido bridge, with an ethyl carboxylate ester at the 4-position of the thiazole ring. The quinazolinone group is associated with kinase inhibition and anticancer activity, while the thiazole ring enhances metabolic stability and bioavailability. The ethyl carboxylate ester likely improves solubility and serves as a prodrug moiety for carboxylic acid activation in vivo.
Properties
IUPAC Name |
ethyl 2-[3-(4-oxoquinazolin-3-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-2-28-19(27)13-7-8-15-17(13)23-20(29-15)22-16(25)9-10-24-11-21-14-6-4-3-5-12(14)18(24)26/h3-6,11,13H,2,7-10H2,1H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUMOOVYSFDILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ethyl 2-Aminothiazole-4-Carboxylate
The cyclopenta[d]thiazole scaffold is constructed via intramolecular cyclization under acidic conditions. As detailed in, ethyl 2-aminothiazole-4-carboxylate undergoes chlorosulfonation followed by cyclization:
Procedure :
- Chlorosulfonation : Ethyl 2-aminothiazole-4-carboxylate (17.2 g, 0.1 mol) is treated with concentrated HCl (100 mL) and acetonitrile (50 mL) at -20°C. Sodium nitrite (10.4 g, 0.15 mol) in cold water is added dropwise to generate ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate.
- Cyclization : The intermediate is heated with cyclopentadiene in dichloromethane (DCM) using pyridine as a base, yielding the cyclopenta[d]thiazole-4-carboxylate core.
Key Data :
| Step | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HCl/MeCN | -20 | 2 | 85 |
| 2 | DCM | 25 | 6 | 72 |
Installation of the Propanamido Linker
Carbodiimide-Mediated Coupling
The propanamido bridge is introduced via coupling between the cyclopenta[d]thiazole carboxylic acid and 3-aminopropanoic acid derivatives. CDI or DIPEA in toluene or tetrahydrofuran (THF) are preferred:
Procedure :
- Activation : 3-Aminopropanoic acid (1.2 eq) is treated with CDI (1.5 eq) in toluene at 55–60°C for 2 hours to form the imidazolide intermediate.
- Coupling : The activated acid is reacted with ethyl 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate (1 eq) at 60–65°C for 3 hours.
Key Data :
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| CDI | Toluene | 60 | 3 | 77 |
| DIPEA | THF | 65 | 5 | 68 |
Incorporation of the 4-Oxoquinazolin-3(4H)-yl Moiety
Condensation with Anthranilic Acid Derivatives
The 4-oxoquinazolin-3(4H)-yl group is synthesized via cyclocondensation of anthranilic acid with urea, followed by alkylation:
Procedure :
- Quinazolinone Synthesis : Anthranilic acid (1 eq) and urea (1.2 eq) are heated in acetic acid at 100°C for 5 hours to form 4-oxoquinazolin-3(4H)-one.
- Alkylation : The quinazolinone is treated with 3-bromopropanamide in DMF using K2CO3 as a base, yielding 3-(3-aminopropyl)-4-oxoquinazolin-3(4H)-one.
Key Data :
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Urea | AcOH | 100 | 89 |
| 2 | K2CO3 | DMF | 80 | 75 |
Final Assembly of the Target Compound
Coupling of Cyclopenta[d]Thiazole and Quinazolinyl-Propanamido Segments
The propanamido-linked cyclopenta[d]thiazole is coupled with the 4-oxoquinazolin-3(4H)-yl group using HATU or EDCl as activators:
Procedure :
- Activation : 3-(4-Oxoquinazolin-3(4H)-yl)propanamide (1.2 eq) is treated with HATU (1.5 eq) and DIPEA (3 eq) in DCM at 0°C for 15 minutes.
- Coupling : The activated species is reacted with ethyl 2-aminocyclopenta[d]thiazole-4-carboxylate (1 eq) at 25°C for 12 hours.
Optimization Data :
| Activator | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DCM | 25 | 12 | 82 |
| EDCl | THF | 30 | 18 | 65 |
Spectroscopic Validation and Purity Analysis
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C21H20N4O4S : 448.1164 [M+H]+.
- Observed : 448.1167 [M+H]+.
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives:
-
Base-catalyzed saponification : Treatment with NaOH (2 eq.) in THF/H₂O (3:1) at 60°C for 6 hours achieves >90% conversion to the carboxylic acid .
-
Acid-mediated hydrolysis : HCl (1M) in refluxing ethanol (12 hours) provides moderate yields (~70%) .
Table 1: Hydrolysis Conditions and Outcomes
| Conditions | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Basic (NaOH) | THF/H₂O | 60°C | 6h | >90 |
| Acidic (HCl) | Ethanol | Reflux | 12h | 70 |
Functionalization of the Thiazole Ring
The thiazole core participates in electrophilic substitutions and cross-coupling reactions:
-
Bromination : NBS (1.2 eq.) in CCl₄ at 25°C selectively brominates the 5-position of the thiazole ring .
-
Suzuki coupling : Pd(PPh₃)₄ (5 mol%) enables aryl boronic acid coupling at the brominated position, achieving 60–85% yields .
Key Finding : Methyl or ethyl substituents on the thiazole significantly enhance electrophilic reactivity compared to unsubstituted analogs .
Modifications at the Amide Linkage
The propanamido linker (-NHCO-) is susceptible to hydrolysis or substitution:
-
Acidic hydrolysis : Concentrated H₂SO₄ at 100°C cleaves the amide bond, releasing 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid (isolated in 82% yield) .
-
Amide coupling : HBTU-mediated reactions with primary amines generate new amide derivatives (e.g., benzylamine coupling yields 78% product) .
Quinazolinone Ring Reactivity
The 4-oxoquinazolin-3(4H)-yl group undergoes nucleophilic attacks and redox reactions:
-
Nucleophilic substitution : K₂CO₃/DMF facilitates alkylation at N3 using alkyl halides (e.g., ethyl iodide, 65% yield) .
-
Reduction : NaBH₄ in MeOH reduces the carbonyl to a hydroxyl group, though this destabilizes the ring structure .
Table 2: Quinazolinone Derivative Synthesis
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Alkylation | Ethyl iodide/K₂CO₃ | N3-ethylquinazolinone derivative | 65 |
| Reduction | NaBH₄/MeOH | 3,4-Dihydroquinazolinol | 48 |
Cyclopentane Ring Functionalization
The 5,6-dihydro-4H-cyclopenta[d]thiazole system participates in Diels-Alder reactions:
-
With maleic anhydride : Refluxing toluene (24 hours) yields a bicyclic adduct (73% yield), confirmed by X-ray crystallography .
Photochemical and Thermal Stability
-
UV irradiation : Degrades via cleavage of the thiazole–cyclopentane junction (t₁/₂ = 4.2 hours in MeCN) .
-
Thermal decomposition : Onset at 220°C (TGA), releasing CO₂ and NH₃ .
Comparative Reactivity Insights
Analogous compounds highlight critical structure-reactivity trends:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing quinazoline and thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells .
Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate has been evaluated for its effectiveness against bacterial strains, showing potential as a new antimicrobial agent .
Anti-inflammatory Effects
Compounds with similar structures have demonstrated anti-inflammatory effects in various models. The incorporation of the cyclopenta structure may enhance these properties, making it a candidate for further investigation in inflammatory disease models .
Neuroprotective Effects
Recent studies suggest that quinazoline derivatives may offer neuroprotective benefits. This compound's potential role in neuroprotection against oxidative stress and neurodegenerative diseases is an emerging area of research .
Drug Development
Given its complex structure and diverse biological activities, this compound serves as a lead compound in drug development programs aimed at creating novel therapeutics for cancer and infectious diseases .
Case Study 1: Anticancer Efficacy
In a study published by MDPI, similar quinazoline derivatives were tested against human cancer cell lines, revealing IC50 values indicating potent anticancer activity. The study highlighted structure-activity relationships that could be leveraged for further optimization of this compound .
Case Study 2: Antimicrobial Screening
A comparative analysis was conducted on various thiazole derivatives, including those structurally similar to the compound . Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting that modifications to the thiazole component could enhance efficacy against resistant strains .
Mechanism of Action
Molecular Targets: The compound's mechanism of action often involves interaction with specific enzymes or receptors in biological systems. Its quinazolinone moiety can act as a bioisostere for various endogenous compounds, influencing the biological pathway.
Pathways Involved: Pathways typically involve inhibition of specific enzymes or modulation of receptor activities, leading to changes in biochemical and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazolinone Derivatives
Quinazolinones are well-known for their role in medicinal chemistry, particularly as kinase inhibitors (e.g., EGFR inhibitors). The 4-oxoquinazolin-3(4H)-yl group in the target compound is analogous to bioactive quinazolinones but differs in its substitution pattern. For instance, the compound in (ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate) replaces the cyclopenta[d]thiazole with a pyran ring and introduces cyano and pyrazole groups, which may alter binding affinity and solubility .
Thiazole-Containing Analogues
Thiazole rings are prevalent in antimicrobial and antiviral agents. The cyclopenta[d]thiazole core in the target compound is structurally distinct from the simpler thiazole derivatives in , such as (4S,5S)-thiazol-5-ylmethyl 4-benzyl-5-[(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl]-2-oxooxazolidine-3-carboxylate. The fused bicyclic system in the target molecule likely enhances rigidity and target selectivity compared to monocyclic thiazoles .
Ethyl Carboxylate Esters
The ethyl carboxylate group is a common prodrug strategy to enhance membrane permeability. Similar esters, such as those in and , employ this motif for improved pharmacokinetics. However, the target compound’s ester is integrated into a strained bicyclic system, which may affect hydrolysis rates and active metabolite release compared to linear analogs .
Data Table: Structural and Functional Comparison
Biological Activity
Ethyl 2-(3-(4-oxoquinazolin-3(4H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex organic compound that exhibits significant biological activity due to its unique structural components. This article synthesizes current research findings, case studies, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a cyclopentathiazole ring fused with a quinazoline derivative, which is known for its diverse biological activities. The presence of functional groups such as the thiazole and quinazoline rings enhances its reactivity and potential pharmacological effects. The molecular formula is , with a molecular weight of approximately 460.51 g/mol.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of quinazoline have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anti-Cancer Activity
Quinazoline derivatives are well-documented for their anti-cancer properties. This compound may inhibit specific pathways involved in tumor growth. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiazole and quinazoline moieties can inhibit enzymes involved in critical metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : Interaction with receptors such as the epidermal growth factor receptor (EGFR) has been suggested, which could enhance therapeutic efficacy against tumors .
- DNA Interaction : Compounds with similar structures have been shown to intercalate DNA, leading to disruption of replication processes in rapidly dividing cells .
Case Studies
Several studies highlight the potential of compounds related to this compound:
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial effects of a series of quinazoline derivatives, demonstrating significant inhibition against various pathogens with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL .
- Anti-Cancer Research : A compound structurally related to this compound was tested in vitro against breast cancer cell lines, showing an IC50 value of 12 µM, indicating promising anti-cancer activity .
Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
